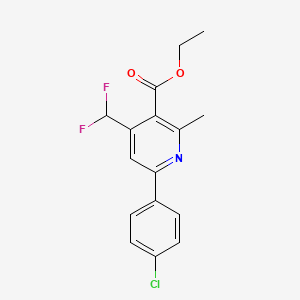

![molecular formula C11H22N2O B1493244 (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-24-9](/img/structure/B1493244.png)

(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol

Overview

Description

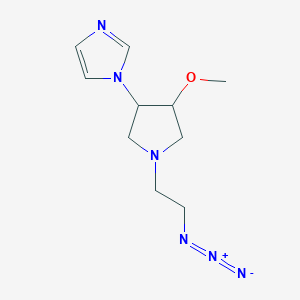

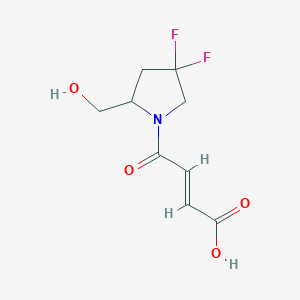

This compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is “6-azaspiro[3.4]octane”. The “6-aza” indicates that a nitrogen atom is present in the six-membered ring. The molecule also contains a “3-Aminopropyl” group and a methanol group attached to the spirocyclic structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the spirocyclic structure, followed by the attachment of the “3-Aminopropyl” group and the methanol group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the “3-Aminopropyl” group, and the methanol group. Techniques such as NMR spectroscopy and infrared spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

Alcohols, like the methanol group in this compound, can undergo a variety of reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could result in hydrogen bonding, influencing its solubility and boiling point .Future Directions

Mechanism of Action

Target of Action

The primary target of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol is the sigma-1 receptor (σ1R) based on the structure-activity relationship study . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .

Mode of Action

(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol interacts with the σ1R as an antagonist . Antagonists are substances that block or suppress the action of the receptor they bind to. In this case, (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol would inhibit the action of the σ1R, potentially altering the calcium signaling in the cell .

Biochemical Pathways

The exact biochemical pathways affected by (6-(3-Aminopropyl)-6-azaspiro[3Given its role as a σ1r antagonist, it can be inferred that it may influence pathways related to pain perception and analgesia

Result of Action

The σ1R antagonists, such as (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol, were reported to enhance the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This suggests that the compound could potentially be used to enhance the efficacy of pain treatments and prevent tolerance to medications like morphine .

properties

IUPAC Name |

[6-(3-aminopropyl)-6-azaspiro[3.4]octan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-5-2-6-13-7-10(8-14)11(9-13)3-1-4-11/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJMYHCZJSGAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2CO)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)

![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)

![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)

![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)